Cas no 2228557-05-7 (4-(1-aminocyclopropyl)methyl-2-nitrophenol)

4-(1-aminocyclopropyl)methyl-2-nitrophenol 化学的及び物理的性質
名前と識別子
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- 4-(1-aminocyclopropyl)methyl-2-nitrophenol
- EN300-1766879
- 2228557-05-7
- 4-[(1-aminocyclopropyl)methyl]-2-nitrophenol
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- インチ: 1S/C10H12N2O3/c11-10(3-4-10)6-7-1-2-9(13)8(5-7)12(14)15/h1-2,5,13H,3-4,6,11H2
- InChIKey: HSTZFQIIRFDWOP-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1[N+](=O)[O-])CC1(CC1)N
計算された属性
- 精确分子量: 208.08479225g/mol
- 同位素质量: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 92.1Ų
4-(1-aminocyclopropyl)methyl-2-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766879-10.0g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 10g |
$4852.0 | 2023-05-23 | ||
Enamine | EN300-1766879-0.25g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1766879-1.0g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 1g |
$1129.0 | 2023-05-23 | ||
Enamine | EN300-1766879-0.1g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1766879-2.5g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1766879-0.5g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1766879-1g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 1g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1766879-0.05g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1766879-5.0g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 5g |
$3273.0 | 2023-05-23 | ||
Enamine | EN300-1766879-5g |
4-[(1-aminocyclopropyl)methyl]-2-nitrophenol |
2228557-05-7 | 5g |
$3273.0 | 2023-09-20 |
4-(1-aminocyclopropyl)methyl-2-nitrophenol 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-(1-aminocyclopropyl)methyl-2-nitrophenolに関する追加情報
Research Brief on 4-(1-aminocyclopropyl)methyl-2-nitrophenol (CAS: 2228557-05-7): Recent Advances and Applications
The compound 4-(1-aminocyclopropyl)methyl-2-nitrophenol (CAS: 2228557-05-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 4-(1-aminocyclopropyl)methyl-2-nitrophenol as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Its structural motif, featuring a cyclopropylamine group and a nitrophenol moiety, has been shown to interact with active sites of enzymes involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of protein kinases implicated in cancer progression.
In terms of synthetic methodologies, advancements have been made in optimizing the yield and purity of 4-(1-aminocyclopropyl)methyl-2-nitrophenol. A recent publication in Organic Letters detailed a streamlined, one-pot synthesis approach that reduces the number of purification steps while maintaining high enantiomeric purity. This development is particularly relevant for scaling up production in pharmaceutical settings.
Pharmacological evaluations have further elucidated the compound's mechanism of action. In vitro and in vivo studies indicate that 4-(1-aminocyclopropyl)methyl-2-nitrophenol exhibits selective inhibition of certain inflammatory cytokines, making it a promising candidate for autoimmune disease therapeutics. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized in preclinical models, with results suggesting favorable drug-like properties.
Despite these promising findings, challenges remain in the clinical translation of 4-(1-aminocyclopropyl)methyl-2-nitrophenol. Issues such as off-target effects and long-term toxicity require further investigation. Ongoing research is exploring structural derivatives to enhance specificity and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutics.
In conclusion, 4-(1-aminocyclopropyl)methyl-2-nitrophenol represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Continued research into its synthesis, mechanism, and therapeutic potential will likely yield significant contributions to the field of chemical biology and medicine.
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